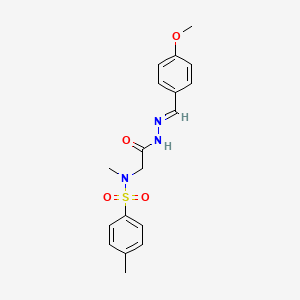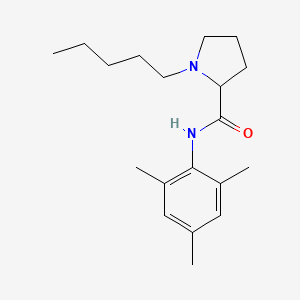![molecular formula C20H11Cl2IN2O4 B11553683 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11553683.png)
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-iodoaniline with 4-nitrobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(E)-[(4-aminophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate.
Reduction: Formation of 4-[(E)-[(4-iodophenyl)amino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- 4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
Uniqueness
The presence of the iodine atom in 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties .
Properties
Molecular Formula |
C20H11Cl2IN2O4 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H11Cl2IN2O4/c21-13-2-7-16(17(22)10-13)20(26)29-19-8-1-12(9-18(19)25(27)28)11-24-15-5-3-14(23)4-6-15/h1-11H |
InChI Key |
RJUWHJFNTXFWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide](/img/structure/B11553604.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553608.png)
![(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11553610.png)
![N-octylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11553617.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553618.png)


![(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11553649.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11553652.png)
![4-Chloro-N-({N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553655.png)
![4-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553663.png)
![N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553665.png)
![4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11553677.png)
![N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11553695.png)
